molecular formula C22H27N5O3 B2393440 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844824-57-3

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2393440
CAS RN: 844824-57-3
M. Wt: 409.49
InChI Key: ZOSPOGBSEWVVAG-UHFFFAOYSA-N
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Description

The compound “9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It’s part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .


Synthesis Analysis

The synthesis of these compounds has been reported in a study . The newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .

Mechanism of Action

The mechanism of action of these compounds involves inhibition of PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-30-17-9-7-16(8-10-17)25-12-15(4)13-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)11-14(2)3/h7-10,15H,2,6,11-13H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPOGBSEWVVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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